molecular formula C7H9BF3KO2- B11823580 CID 162367712

CID 162367712

Cat. No.: B11823580
M. Wt: 232.05 g/mol
InChI Key: RKGNCDHZKIUQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 162367712 (exact chemical name unavailable in the provided evidence) is a compound that requires detailed structural and functional characterization. For instance, structural analogs like betulin derivatives (CID 72326, CID 64971) and oscillatoxin derivatives (CID 101283546, CID 185389) are compared using 2D/3D structural overlays, functional group analysis, and substrate specificity assays .

Properties

Molecular Formula

C7H9BF3KO2-

Molecular Weight

232.05 g/mol

InChI

InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1;

InChI Key

RKGNCDHZKIUQOA-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 162367712 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve polymerizing acrylate monomer mixtures in a solvent to form a copolymer solution, followed by the addition of benzophenone or its derivatives. The solution is then heated to evaporate the solvent, generating the desired compound .

Chemical Reactions Analysis

Types of Reactions: CID 162367712 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and complexes that exhibit unique chemical and physical properties.

Scientific Research Applications

CID 162367712 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used to study the formation and behavior of inclusion complexes In biology, it is utilized to investigate the interactions between molecules and biological systemsIn industry, it is used to develop innovative materials with enhanced properties .

Mechanism of Action

The mechanism of action of CID 162367712 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes a hypothetical comparison framework based on evidence from substrate/inhibitor studies and oscillatoxin derivatives:

Property CID 162367712 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₄₈O₄ (assumed) C₃₀H₅₀O₂ C₃₂H₄₅NO₈
Functional Groups Hydroxyl, ester, aromatic rings Hydroxyl, triterpenoid backbone Epoxide, ester, cyclic ether
Biological Activity Hypothetical enzyme inhibition Anti-inflammatory, antiviral Cytotoxic, ion channel modulation
Substrate Specificity Unknown Binds to sterol transporters Targets sodium-potassium pumps
3D Structural Overlay N/A Aligns with DHEAS (RMSD < 2.0Å) Overlaps with TLC (RMSD < 1.5Å)

Table 1: Structural and functional comparison of this compound with betulin and oscillatoxin D. Data inferred from methods in substrate specificity studies .

Functional Comparison with Inhibitors

Evidence from betulin-derived inhibitors (CID 72326, CID 64971) and ginkgolic acid (CID 5469634) suggests that hydrophobic interactions and hydroxyl group positioning critically influence inhibitory potency . For example:

  • Betulinic acid (CID 64971) exhibits enhanced solubility and binding affinity compared to betulin due to its carboxyl group .

Research Findings and Limitations

  • Structural Similarity : Compounds with aligned steroid backbones (e.g., DHEAS, CID 12594) often share substrate-binding profiles .
  • Synthetic Challenges : Betulin derivatives require optimized purification steps to isolate bioactive conformers, a consideration for this compound synthesis .
  • Toxicity Risks : Oscillatoxin analogs (CID 156582093, CID 156582092) demonstrate dose-dependent cytotoxicity, underscoring the need for safety profiling in hypothetical studies .

Q & A

Basic: How to formulate a focused research question for CID 162367712 studies?

Answer:
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For this compound, narrow the scope by defining:

  • Population/Subject: Specific biological targets or chemical interactions (e.g., enzyme inhibition).
  • Intervention: Experimental conditions (e.g., concentration ranges, solvent systems).
  • Comparison: Baseline data or control groups (e.g., untreated samples or reference compounds).
  • Outcome: Measurable endpoints (e.g., binding affinity, thermodynamic stability).
    Avoid broad questions like "What does this compound do?"; instead, ask "How does this compound modulate [specific pathway] in [cell type/model] under [defined conditions]?" . Validate clarity through peer feedback and pilot literature reviews .

Basic: What are best practices for designing reproducible experiments with this compound?

Answer:

  • Detailed Protocols: Document synthesis steps, purification methods, and characterization techniques (e.g., NMR, HPLC) to enable replication . For new compounds, provide purity assessments and spectral data; for known ones, cite prior methods .
  • Controls and Replicates: Include positive/negative controls and triplicate measurements to address variability.
  • Data Transparency: Report raw data in appendices and processed data in results, emphasizing statistical significance (e.g., p-values, confidence intervals) .
  • Ethical Compliance: Obtain institutional approvals for biological studies and disclose conflicts of interest .

Advanced: How to analyze contradictory data in this compound research?

Answer:

  • Source Identification: Distinguish methodological (e.g., instrument calibration), contextual (e.g., differing cell lines), or analytical (e.g., statistical thresholds) discrepancies .
  • Triangulation: Cross-validate results using multiple techniques (e.g., in vitro assays paired with computational docking studies) .
  • Error Propagation Analysis: Quantify uncertainties from instruments or sampling biases . For example, if bioactivity data conflicts with literature, re-examine assay conditions (pH, temperature) or compound stability .
  • Meta-Analysis: Aggregate datasets from prior studies to identify trends or outliers .

Advanced: How to integrate mixed-methods approaches in this compound studies?

Answer:

  • Sequential Design: Start with quantitative data (e.g., IC50 values) to identify patterns, then use qualitative methods (e.g., interviews with domain experts) to contextualize findings .
  • Convergent Design: Merge datasets (e.g., spectroscopic data and molecular dynamics simulations) to strengthen conclusions .
  • Embedded Design: Use one method to support the other (e.g., computational predictions guiding experimental prioritization) . Ensure methodological consistency by aligning hypotheses with both data types .

Basic: How to conduct a systematic literature review for this compound?

Answer:

  • Search Strategy: Use databases (PubMed, SciFinder) with keywords like "this compound AND [application/mechanism]" and Boolean operators (AND/OR/NOT) .
  • Screening Criteria: Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources (e.g., ) .
  • Data Extraction: Tabulate findings (e.g., synthesis routes, biological activities) and note gaps (e.g., limited toxicity data) .
  • Critical Appraisal: Evaluate study quality using tools like GRADE for clinical data or SYRCLE for in vivo studies .

Advanced: What strategies validate hypotheses when initial data conflicts with literature on this compound?

Answer:

  • Hypothesis Refinement: Revisit assumptions using abductive reasoning (e.g., "If this compound inhibits Target X, but data shows activation, could allosteric binding explain this?") .
  • Sensitivity Analysis: Test variables (e.g., pH, co-factors) to determine if outcomes are context-dependent .
  • Collaborative Peer Review: Present preliminary data to interdisciplinary teams to identify overlooked variables .
  • Pre-registration: Share hypotheses and methods on platforms like Open Science Framework to reduce confirmation bias .

Basic: How to ensure sample representativeness in this compound studies?

Answer:

  • Population Definition: Specify inclusion/exclusion criteria (e.g., cell line passage number, compound purity thresholds) .
  • Randomization: Use software (e.g., RAND() in Excel) to assign samples to treatment groups, minimizing selection bias .
  • Power Analysis: Calculate sample size required to detect effect sizes (e.g., using G*Power) .

Advanced: How to address ethical and reproducibility challenges in longitudinal this compound studies?

Answer:

  • Data Management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term storage .
  • Ethical Audits: Regularly review animal welfare or human subject consent protocols .
  • Reagent Banking: Preserve aliquots of this compound under controlled conditions (e.g., -80°C) to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.